molecular formula C7H10N2O2S B13276639 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid

3-Amino-3-(1,3-thiazol-2-yl)butanoic acid

Cat. No.: B13276639
M. Wt: 186.23 g/mol
InChI Key: QRXMWIWVUQKGMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and a base, such as potassium carbonate, under elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,3-thiazol-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with biological targets. Its combination of an amino group and a thiazole ring provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-amino-3-(1,3-thiazol-2-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-7(8,4-5(10)11)6-9-2-3-12-6/h2-3H,4,8H2,1H3,(H,10,11)

InChI Key

QRXMWIWVUQKGMX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=NC=CS1)N

Origin of Product

United States

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